N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a butanamide chain to a 3-acetylphenyl group. The triazole ring system is well-documented for its pharmacological relevance, including roles in kinase inhibition, antimicrobial activity, and anticancer applications . The acetylphenyl moiety may enhance lipophilicity and membrane permeability, while the butanamide linker provides conformational flexibility for target engagement.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)14-6-4-7-15(12-14)19-18(24)10-5-9-17-21-20-16-8-2-3-11-22(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,19,24) |
InChI Key |
QVYYHSSVUZUMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and design related compounds.
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains speculative due to limited research.
- Potential targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs are derived from patents and research articles detailing triazole-fused heterocycles. Key examples include:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
Core Heterocycles : The target compound’s triazolo-pyridine core differs from pyrazolo-pyrimidine (Example 53) or triazolo-pyrazine (EP 2022 compounds). These cores influence electronic properties and binding affinity; pyridine/pyrazine variations may alter π-π stacking interactions with biological targets .
Substituent Diversity: The 3-acetylphenyl group in the target compound contrasts with fluorophenyl (Example 53) or benzonitrile (EP 2022 Compound A). Acetyl groups may enhance metabolic stability compared to halogens .
Pharmacological Implications
- Example 53 (pyrazolo-pyrimidine-chromen hybrid) exhibits a molecular weight of 589.1 g/mol, suggesting higher bulk than the target compound (assuming similar substituents). Its fluorophenyl groups likely enhance target selectivity in kinase or protease inhibition .
- EP 2022 Compounds feature bicyclic or cyclopentyl substituents, which could improve blood-brain barrier penetration compared to the acetylphenyl group in the target compound .
Biological Activity
N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Structural Characteristics
The compound consists of an acetylphenyl group linked to a butanamide chain and a triazolopyridine moiety. Its molecular formula is C18H18N4O2, with a molecular weight of approximately 322.4 g/mol. The presence of the triazolo[4,3-a]pyridine structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization and functional group modifications to enhance biological activity or alter physicochemical properties.
Common Synthetic Routes:
- Cyclization : Involves the reaction of 2-hydrazinopyridine derivatives with substituted aromatic aldehydes.
- Oxidation : Use of oxidizing agents like N-chlorosuccinimide (NCS) to facilitate cyclization reactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. Specifically, they may act as inhibitors of key enzymes involved in inflammatory pathways such as COX-1 and COX-2.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Other Analogs | Various | Various |
Note: TBD = To Be Determined based on ongoing studies.
Antimicrobial and Anti-inflammatory Properties
Studies have shown that derivatives of triazolopyridine compounds often exhibit antimicrobial and anti-inflammatory activities. The compound's ability to modulate inflammatory mediators makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : A study assessed the anti-inflammatory activity of various triazolopyridine derivatives through carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups.
- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of related compounds against various bacterial strains. The findings suggested that modifications in the triazolopyridine structure could enhance antimicrobial efficacy.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
- Electron-donating groups enhance anti-inflammatory activity.
- Hydrophobic interactions play a significant role in binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
